molecular formula C17H19NO5S B13380835 3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid

3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13380835
M. Wt: 349.4 g/mol
InChI Key: NQYWFBSAPQKXHD-UHFFFAOYSA-N
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Description

3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a butoxyphenyl sulfonyl group

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

3-[(4-butoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO5S/c1-2-3-11-23-15-7-9-16(10-8-15)24(21,22)18-14-6-4-5-13(12-14)17(19)20/h4-10,12,18H,2-3,11H2,1H3,(H,19,20)

InChI Key

NQYWFBSAPQKXHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4-butoxyaniline followed by coupling with 3-aminobenzoic acid. The reaction conditions often involve the use of sulfonyl chlorides and base catalysts under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Nitrophenyl)sulfonyl]amino}benzoic acid

Uniqueness

3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

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